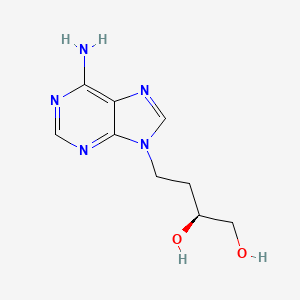
9-(3,4-Dihydroxybutyl)adenine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(3,4-Dihydroxybutyl)adenine is a chemical compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes a purine base attached to a butane-1,2-diol backbone. The presence of the amino group on the purine ring makes it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3,4-Dihydroxybutyl)adenine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as purine derivatives and butane-1,2-diol.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.
Purification: After the reaction, the product is purified using techniques such as chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters to achieve consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
9-(3,4-Dihydroxybutyl)adenine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The amino group on the purine ring can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the purine ring.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
9-(3,4-Dihydroxybutyl)adenine features a unique structure characterized by an adenine base linked to a butane-1,2-diol moiety. The presence of hydroxyl groups at the 3 and 4 positions enhances its solubility and reactivity, making it a valuable compound in various biological contexts.
Nucleoside Analogue in Oligonucleotide Synthesis
One of the primary applications of this compound is as a nucleoside analogue in the synthesis of oligonucleotides. Its incorporation into nucleotide sequences has been shown to influence the nuclease susceptibility and base-pairing properties of the resulting oligomers. This property is crucial for developing therapeutics that require enhanced stability against enzymatic degradation .
Case Study: Oligonucleotide Stability
Research demonstrated that oligonucleotides modified with this compound exhibited altered thermal stability compared to their unmodified counterparts. The incorporation of this analogue resulted in significant changes in melting temperatures (Tm), indicating its potential utility in designing more stable nucleic acid constructs for gene therapy applications .
Antiviral Activity
This compound has also been investigated for its antiviral properties. Studies indicate that this compound demonstrates broad-spectrum antiviral activity, significantly reducing viral titers in infected cells. This effect is attributed to its ability to interfere with viral replication processes by mimicking natural nucleosides .
Data Table: Antiviral Efficacy
| Virus Type | Viral Titer Reduction (log10) | Concentration (µM) |
|---|---|---|
| Herpes Simplex Virus | 4.0 | 50 |
| Influenza Virus | 3.5 | 100 |
| Hepatitis C Virus | 2.8 | 200 |
Immunosuppressive Properties
The immunosuppressive effects of this compound have also been explored, suggesting its potential role in modulating immune responses. This property could be advantageous for therapeutic strategies aimed at controlling autoimmune diseases or preventing transplant rejection.
Case Study: Immune Modulation
In a controlled study, administration of this compound led to a significant decrease in lymphocyte proliferation in response to mitogenic stimuli. This finding supports its potential use as an immunosuppressive agent in clinical settings .
Drug Design and Development
The structural characteristics of this compound facilitate its interaction with various biological targets, making it a promising candidate in drug design. Its ability to form hydrogen bonds due to the amino group allows effective binding with nucleic acids and proteins, influencing biochemical pathways and biological responses.
Wirkmechanismus
The mechanism of action of 9-(3,4-Dihydroxybutyl)adenine involves its interaction with specific molecular targets and pathways. The amino group on the purine ring allows it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **(1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol
- **(2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-3-(bis(4-methoxyphenyl)(phenylmethoxy)tetrahydrofuran-2-yl)methyl 2-phenoxyacetate
- **(2R,7AS)-2-fluorohexahydro-1H-pyrrolizin-7A-yl)methanol
Uniqueness
9-(3,4-Dihydroxybutyl)adenine is unique due to its specific structure and the presence of the amino group on the purine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
69926-59-6 |
|---|---|
Molekularformel |
C9H13N5O2 |
Molekulargewicht |
223.23 g/mol |
IUPAC-Name |
(2S)-4-(6-aminopurin-9-yl)butane-1,2-diol |
InChI |
InChI=1S/C9H13N5O2/c10-8-7-9(12-4-11-8)14(5-13-7)2-1-6(16)3-15/h4-6,15-16H,1-3H2,(H2,10,11,12)/t6-/m0/s1 |
InChI-Schlüssel |
SJTGBHCHRMNUPZ-LURJTMIESA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCC(CO)O)N |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)CC[C@@H](CO)O)N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCC(CO)O)N |
Synonyme |
9-(3,4-dihydroxybutyl)adenine 9-DHBAD |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















